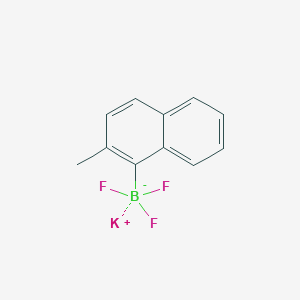
1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl- is an organoboron compound that features a dioxaborolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with a chloropropyl derivative under controlled conditions. The reaction is often catalyzed by a palladium complex and requires a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with various nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, are used to deprotonate the boronic acid or ester.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl- has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action for 1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl- in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the chloropropyl group.
Transmetalation: The boronic acid or ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the final product and regenerates the catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Dioxaborolane, 2-(phenyl)-4,4,5,5-tetramethyl-: Similar structure but with a phenyl group instead of a chloropropyl group.
1,3,2-Dioxaborolane, 2-(methyl)-4,4,5,5-tetramethyl-: Similar structure but with a methyl group instead of a chloropropyl group.
Uniqueness
1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl- is unique due to its chloropropyl group, which allows for further functionalization and diverse applications in organic synthesis .
Eigenschaften
CAS-Nummer |
124215-47-0 |
|---|---|
Molekularformel |
C9H18BClO2 |
Molekulargewicht |
204.50 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H18BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 |
InChI-Schlüssel |
XIXOLVRLUCUKQE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)









